molecular formula C12H13NO3 B8690310 Ethyl 3-(acryloylamino)benzoate CAS No. 134046-77-8

Ethyl 3-(acryloylamino)benzoate

Cat. No. B8690310
Key on ui cas rn: 134046-77-8
M. Wt: 219.24 g/mol
InChI Key: MZMXTDKQCVCIQF-UHFFFAOYSA-N
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Patent
US05719151

Procedure details

Propenoyl chloride (668 mg, 600 ul, 7.4 mMole) was added dropwise to an ice-cold solution of ethyl 3-aminobenzoate (2.0 gm, 12 mMole) in 10 ml of acetone. The solution was stirred for 30 minutes on ice and then for 30 minutes at room temperature. 50 ml of water was added and the yellowish oil was separated by decantation. It was washed with water and then dissolved in 15 ml of diethl ether. This solution was washed with 10% (w/v) sodium bicarbonate, water and then dried over anhydrous sodium carbonate. The ether was evaporated and a white creamy product was crystallized from ethanol. The overall yield was 37%, and the melting point of the product was 93° C. to 94° C.
Quantity
600 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[NH2:6][C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11].O>CC(C)=O>[C:1]([NH:6][C:7]1[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
600 μL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the yellowish oil was separated by decantation
WASH
Type
WASH
Details
It was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 15 ml of diethl ether
WASH
Type
WASH
Details
This solution was washed with 10% (w/v) sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
a white creamy product was crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
was 93° C. to 94° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)(=O)NC=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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